6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
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Overview
Description
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boron-containing structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperature, pressure, and pH to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various boron-containing derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex boron-containing molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as hydrogels for wound healing and drug delivery systems
Mechanism of Action
The mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its ability to form reversible covalent bonds with nucleophilic functional groups in biological molecules. This interaction can inhibit the activity of specific enzymes by modifying their active sites. The compound’s boron center plays a crucial role in this mechanism, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Tavaborole: A boron-containing antifungal agent that inhibits leucyl-tRNA synthetase.
Crisaborole: A boron-based phosphodiesterase-4 (PDE4) inhibitor used in the treatment of eczema.
Uniqueness
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific structure, which allows it to form reversible covalent bonds with a wide range of nucleophilic functional groups. This property makes it highly versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCBDYGPSUVCOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656955 |
Source
|
Record name | 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117098-93-8 |
Source
|
Record name | 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2-hydroxymethylphenyl)boronicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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